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Rosuvastatin-d3 Calcium Salt

Cat. No.: B1165304
M. Wt: 1007.17
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Description

Strategic Significance of Deuterated Compounds in Preclinical and Bioanalytical Investigations

The use of deuterated compounds holds significant strategic value in both preclinical and bioanalytical research. In preclinical studies, deuteration can be employed to create "soft spots" in a drug molecule more resistant to metabolism. nih.gov This can lead to a more favorable pharmacokinetic profile, potentially reducing the required dose and frequency of administration. nih.gov

In the realm of bioanalytical investigations, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. scispace.comnih.govwaters.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. lgcstandards.com It helps to correct for variations that can occur during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of the analytical method. scispace.comscioninstruments.com

Deuterated internal standards are considered the "gold standard" because their behavior during extraction, chromatography, and ionization is nearly identical to the non-deuterated analyte. nih.govwaters.com This close matching of properties ensures more reliable and reproducible quantification of the drug in biological matrices such as plasma, urine, or tissue samples. scispace.com

Overview of Rosuvastatin-d3 Calcium Salt as a Critical Research Standard

This compound is a deuterated analog of Rosuvastatin (B1679574), a widely prescribed statin medication. In this compound, three hydrogen atoms in the rosuvastatin molecule have been replaced with deuterium (B1214612) atoms. medchemexpress.com This isotopic labeling makes it an indispensable tool for researchers studying the pharmacokinetics and metabolism of Rosuvastatin.

Its primary application is as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. clearsynth.com By using this compound as an internal standard, researchers can accurately quantify the concentration of Rosuvastatin in various biological samples. This is crucial for a variety of studies, including:

Bioequivalence studies: Comparing the bioavailability of a generic version of a drug to the brand-name drug.

Pharmacokinetic studies: Understanding how a drug is absorbed, distributed, metabolized, and eliminated in the body.

Drug-drug interaction studies: Investigating how co-administered drugs affect the metabolism and clearance of Rosuvastatin.

The use of this compound as an internal standard significantly enhances the precision and reliability of these studies, contributing to a better understanding of Rosuvastatin's behavior in the body.

Properties

Molecular Formula

C22H24D3FN3O6S.C22H24D3FN3O6S.Ca

Molecular Weight

1007.17

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Rosuvastatin D3 Calcium Salt

Advanced Deuteration Strategies for Rosuvastatin (B1679574) Core Structure

The introduction of deuterium (B1214612) into the rosuvastatin core structure requires sophisticated synthetic methods to ensure high levels of isotopic enrichment and regioselectivity. A common strategy involves the use of deuterated precursors in the early stages of the synthesis. For instance, the pyrimidine (B1678525) core of rosuvastatin can be constructed using deuterated starting materials.

One effective approach involves a multi-step synthesis that has been developed for [2H4] rosuvastatin calcium. researchgate.net While the specific deuterated reagents are often proprietary, the general methodology involves the coupling of a deuterated pyrimidine fragment with the chiral side-chain. researchgate.net The synthesis is designed to be efficient and scalable, ensuring a high yield of the final deuterated product.

Key reaction types employed in the synthesis of the rosuvastatin molecule include the Wittig reaction for the formation of the alkene bond connecting the pyrimidine core and the side chain. researchgate.netscirp.org Modifications of this reaction, such as the Julia-modified olefination, have also been explored to improve reaction efficiency and reduce the formation of unwanted isomers. researchgate.net

Enantioselective Synthesis of Rosuvastatin-d3 Calcium Salt Intermediates

The biological activity of rosuvastatin is highly dependent on the stereochemistry of its chiral side-chain, which contains two stereocenters at the 3R and 5S positions. waters.com Therefore, the synthesis of this compound must employ enantioselective methods to produce the correct diastereomer.

Several strategies have been developed to achieve high enantioselectivity in the synthesis of statin intermediates. nih.gov One notable method is the use of aldolase-catalyzed reactions, which can produce key chiral intermediates with high enantiomeric excess (>99.9% ee) and diastereomeric excess (96.6% de). nih.govnih.gov This biocatalytic approach offers a highly efficient and stereoselective route to the desired chiral side-chain. nih.gov

Other enantioselective strategies include the Keck enantioselective allylation to establish the 5R stereocenter and VO(acac)2-catalyzed syn-diastereoselective epoxidation to set the 3R chirality. researchgate.netresearchgate.net Another approach involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate to construct the C6-formyl statin side chain with the desired syn-1,3-diol moiety. rsc.org These methods ensure that the final deuterated rosuvastatin molecule possesses the correct absolute stereochemistry required for its pharmacological activity.

The table below summarizes some of the key enantioselective reactions used in the synthesis of rosuvastatin intermediates.

Reaction Type Key Reagents/Catalysts Stereochemical Outcome Reference
Aldolase-Catalyzed Aldol ReactionDeoxyribose-5-phosphate aldolase (B8822740) (DERA)>99.9% ee, 96.6% de nih.gov
Keck Enantioselective AllylationAllyltributylstannane, (S)-BINOLInstalls 5R-stereocenter researchgate.net
Syn-Diastereoselective EpoxidationVO(acac)2Sets 3R-chirality researchgate.net
ICl-Induced Intramolecular CyclizationIodine chlorideForms syn-1,3-diol moiety rsc.org

Determination of Isotopic Enrichment and Radiochemical Purity

The determination of isotopic enrichment and radiochemical purity is a crucial step in the quality control of this compound. unm.eduunm.edu Isotopic enrichment refers to the percentage of deuterium atoms incorporated into the molecule at the desired positions, while radiochemical purity is the proportion of the total radioactivity in the desired chemical form. unm.edu

High-resolution mass spectrometry (HR-MS) is a primary technique used to determine isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) can be quantified. nih.gov This allows for the calculation of the percentage of the desired deuterated compound as well as the presence of lower isotopologues. rsc.org For example, studies have shown that it is possible to achieve over 98% deuterium enrichment in labeled compounds. researchgate.net

Radiochemical purity is often assessed using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov These methods separate the desired radiolabeled compound from any radiochemical impurities. unm.edu The radioactivity of the separated components is then measured to determine the percentage of the desired product. unm.edu

The following table presents hypothetical data on the isotopic enrichment of a batch of Rosuvastatin-d3.

Isotopologue Relative Abundance (%)
d0 (non-deuterated)0.5
d11.5
d23.0
d395.0

Spectroscopic and Chromatographic Methods for Structural Confirmation of Deuterated Sites

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure of this compound and the specific locations of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the sites of deuteration. rsc.orgrsc.org In ¹H NMR, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium. rsc.orgnih.gov For instance, in Rosuvastatin-d3, the signal for the N-methyl group would be significantly reduced or absent. researchgate.nettubitak.gov.tr

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), provides information about the fragmentation pattern of the molecule. thermofisher.comrsc.orgresearchgate.net By comparing the fragmentation of the deuterated compound with its non-deuterated counterpart, the location of the deuterium atoms can be inferred. irb.hrnih.gov

Liquid Chromatography (LC) is used to separate Rosuvastatin-d3 from any impurities and to confirm its retention time. rsc.orgnih.gov The coupling of LC with MS (LC-MS) provides a highly sensitive and specific method for both the identification and quantification of the deuterated compound. thermofisher.comnih.gov

The table below summarizes the key analytical techniques used for the structural confirmation of Rosuvastatin-d3.

Analytical Technique Information Provided Reference
¹H NMRConfirms the absence of protons at deuterated sites. nih.govchemicalbook.com
MS/MSProvides fragmentation patterns to locate deuterium atoms. thermofisher.comresearchgate.net
LC-MSSeparates and identifies the deuterated compound and its metabolites. nih.govnih.gov

Analytical Method Development and Validation Utilizing Rosuvastatin D3 Calcium Salt As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry in Bioanalysis

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the precise quantification of analytes in complex samples. osti.govyoutube.com The core principle involves the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample at the beginning of the analytical process. osti.govup.ac.zabritannica.com In this case, Rosuvastatin-d3 Calcium Salt serves as the internal standard for the quantification of rosuvastatin (B1679574).

This stable isotope-labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (d3). bdg.co.nz Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov This co-elution and co-ionization effectively compensates for variations and losses that may occur during extraction, as well as for matrix effects that can suppress or enhance the ionization of the analyte.

By measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the known amount of the spiked internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. youtube.comup.ac.zanih.gov This ratio-based measurement makes the method less susceptible to variations in sample volume and injection volume, contributing to its robustness. The use of a stable isotope-labeled internal standard like Rosuvastatin-d3 is considered the gold standard in quantitative bioanalysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-throughput evolution, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), are the definitive analytical platforms for the quantification of rosuvastatin in biological samples. unesp.brresearchgate.net These techniques offer unparalleled sensitivity and selectivity, allowing for the detection and quantification of rosuvastatin at very low concentrations (pg/mL to ng/mL) in complex matrices like human plasma. scielo.brnih.gov The use of Rosuvastatin-d3 as an internal standard is integral to the success of these methods. researchgate.net

The objective of the chromatographic step is to separate rosuvastatin and its internal standard, Rosuvastatin-d3, from endogenous plasma components to minimize matrix interference. This is typically achieved using reversed-phase chromatography.

Stationary Phases: C18 and C8 columns are commonly employed for the separation of rosuvastatin. nih.govnih.govymerdigital.comscienceopen.com For instance, studies have utilized columns such as the Xterra MS C18 nih.gov, Atlantis C18 nih.gov, YMC J' Sphere ODS H-80 scielo.brscielo.br, and Accucore RP-MS. thermofisher.com The choice of stationary phase is crucial for achieving sharp, symmetrical peaks and adequate retention.

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent and an aqueous solution, often with an acidic modifier to improve peak shape and ionization efficiency. Common organic solvents include acetonitrile and methanol. nih.govymerdigital.comscienceopen.com The aqueous phase is often water containing additives like formic acid or ammonium acetate. scielo.brnih.govscienceopen.com For example, a mobile phase of 0.1% v/v formic acid in water and acetonitrile (30:70, v/v) has been successfully used. scienceopen.com Another study employed a gradient mixture of 15 µmol/L ammonium acetate in water and methanol. nih.gov

Flow Rates: Flow rates are optimized to achieve good separation within a reasonable run time. For conventional HPLC-MS/MS, flow rates are often around 0.20 mL/min to 1.0 mL/min. nih.govnih.govnih.gov UHPLC systems, which use smaller particle size columns, can achieve faster separations at higher flow rates, often in the range of 0.3 to 0.5 mL/min, with total run times as short as 3.0 to 3.5 minutes. researchgate.netscienceopen.comnih.gov

Table 1: Examples of Chromatographic Conditions for Rosuvastatin Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase Xterra MS C18 nih.govAtlantis C18 nih.govThermo Hypurity C18 (50 mm × 4.6 mm, 5 µm) scienceopen.com
Mobile Phase Gradient of 15 µmol/L ammonium acetate in water and methanol nih.gov0.2% formic acid/methanol (30:70, v/v) nih.gov0.1% v/v formic acid in water and acetonitrile (30:70, v/v) scienceopen.com
Flow Rate 0.4 mL/min nih.gov0.20 mL/min nih.gov0.4 mL/min scienceopen.com
Internal Standard Deuterium-labeled IS nih.govCilostazol nih.govRosuvastatin-d6 scienceopen.com
Run Time Not SpecifiedNot Specified3.5 min scienceopen.com

Tandem mass spectrometry detection is performed using a triple quadrupole mass spectrometer, which provides high selectivity through multiple reaction monitoring (MRM).

Ionization Modes: For rosuvastatin and Rosuvastatin-d3, both positive and negative electrospray ionization (ESI) modes have been successfully employed. Positive ESI is more common, where the protonated molecular ions [M+H]+ are monitored. scielo.brtandfonline.comnih.gov However, negative ESI has also been shown to be effective. nih.gov

Ion Transitions: In MRM mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. For rosuvastatin, a common transition in positive ESI mode is m/z 482.3 → 258.2. nih.govtandfonline.com For the deuterated internal standard, Rosuvastatin-d6, the transition would be shifted accordingly due to the mass difference. The collision energy is optimized to maximize the intensity of the product ion. tandfonline.com

Table 2: Typical Mass Spectrometric Parameters for Rosuvastatin Analysis

ParameterRosuvastatinRosuvastatin-d3 (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 482.3 nih.govtandfonline.com~485.3 (Varies based on deuteration)
Product Ion (m/z) 258.2 nih.govtandfonline.com~258.2 or other specific fragment
Collision Energy (eV) 47 tandfonline.com48 tandfonline.com

Advanced Sample Preparation Techniques for Complex Biological Matrices

The goal of sample preparation is to extract rosuvastatin and Rosuvastatin-d3 from the biological matrix (e.g., plasma), remove interfering substances like proteins and phospholipids, and concentrate the analytes before LC-MS/MS analysis. thermofisher.comdoaj.org

Protein precipitation is a straightforward and rapid technique for sample cleanup. youtube.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. scienceopen.comnih.gov This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and internal standard is separated and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase. scienceopen.com One validated method involved adding acetonitrile to a 200 μL plasma sample, vortexing, and centrifuging to separate the precipitated proteins. scienceopen.com

Liquid-liquid extraction is another widely used technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. nih.govtandfonline.com For rosuvastatin, LLE is often performed after acidifying the plasma to ensure the drug is in its non-ionized form, which enhances its solubility in the organic solvent. researchgate.net Common extraction solvents include diethyl ether and methyl tert-butyl ether. nih.govtandfonline.com The organic layer containing the analyte and internal standard is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection. nih.govtandfonline.com LLE often provides cleaner extracts compared to protein precipitation, reducing potential matrix effects. nih.govtandfonline.com An automated LLE method has also been developed to handle high-throughput analysis of up to 192 samples per batch. nih.govtandfonline.com

Table 3: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein Precipitation (PP) Simple, fast, high-throughput scienceopen.comCan result in less clean extracts, potential for matrix effects nih.gov
Liquid-Liquid Extraction (LLE) Provides cleaner extracts, reduces matrix effects, cost-effective nih.govtandfonline.comMore time-consuming and labor-intensive than PP, can be challenging to automate nih.govtandfonline.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely employed technique for the purification and pre-concentration of analytes from complex biological matrices, such as human plasma, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In the bioanalysis of rosuvastatin, SPE serves to remove endogenous interferences, thereby improving the sensitivity and selectivity of the assay. nih.govthermofisher.com The use of a deuterated internal standard, such as this compound, is integral to this process to ensure accurate and precise quantification by compensating for any variability during the extraction procedure.

A typical SPE protocol for the extraction of rosuvastatin and its internal standard from human plasma involves the use of a reversed-phase sorbent. The process generally includes the following steps: conditioning the SPE cartridge, loading the plasma sample, washing to remove interfering substances, and finally eluting the analyte and internal standard. For instance, a method may use a Thermo Scientific SOLA 96-well plate for the isolation of rosuvastatin from plasma. After conditioning the sorbent with methanol and water, the plasma sample, fortified with this compound, is loaded. nih.gov Washing steps with aqueous and low-percentage organic solutions are performed to remove hydrophilic impurities. The final elution is carried out with a higher percentage of organic solvent, such as methanol, to recover the rosuvastatin and this compound. The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis. The recovery of the analyte using such methods has been demonstrated to be consistent and reproducible. nih.gov

Applications in Advanced Mass Spectrometry Imaging for Tissue Distribution Research

Mass spectrometry imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. This technology provides valuable insights into the pharmacokinetic and pharmacodynamic properties of a compound by revealing its localization within specific organs and even subcellular structures. The use of a deuterated internal standard, such as this compound, is crucial for quantitative MSI studies to normalize the signal intensity and correct for variations in matrix effects and ionization efficiency across the tissue.

While specific studies detailing the use of this compound in MSI for tissue distribution are not extensively reported, the principles of quantitative MSI using deuterated standards are well-established. In a typical MSI workflow, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte. A laser is then rastered across the tissue surface, and a mass spectrum is acquired at each position. The resulting data can be used to generate an ion-density map that shows the distribution of the drug and its internal standard. By calculating the ratio of the analyte signal to the internal standard signal at each pixel, a quantitative image of the drug's distribution can be constructed. This approach has been successfully applied to other drugs to study their penetration and localization in various tissues.

Pharmacokinetic and Metabolic Investigations Employing Rosuvastatin D3 Calcium Salt in Preclinical Models

Elucidation of Drug Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

Studies utilizing isotopically labeled rosuvastatin (B1679574), such as Rosuvastatin-d3 Calcium Salt, have been instrumental in defining the ADME profile of the drug. Following oral administration, rosuvastatin is partially absorbed, with an absolute bioavailability of approximately 20%. nih.govmdpi.comnih.gov It undergoes significant first-pass extraction in the liver, which is the primary site of its cholesterol-lowering action. drugbank.com

Distribution studies in rats have shown that rosuvastatin is selectively taken up by the liver. nih.govresearchgate.net The concentration of radiolabeled rosuvastatin in the liver has been observed to be markedly higher than in other tissues. researchgate.netresearchgate.net The mean volume of distribution at a steady state is approximately 134 liters, and the drug is about 88% bound to plasma proteins, primarily albumin. drugbank.com

Metabolism of rosuvastatin is not extensive, with only about 10% of a dose being recovered as metabolites. nih.govdrugbank.com The primary metabolic pathway involves N-desmethylation, mediated mainly by the cytochrome P450 isoenzyme CYP2C9, to form N-desmethyl rosuvastatin. drugbank.comfda.gov Another minor metabolite identified is rosuvastatin-5S-lactone. nih.gov

Excretion is the primary route of elimination for rosuvastatin. Following an oral dose, approximately 90% is excreted in the feces, largely as the unchanged parent drug, and the remaining 10% is eliminated in the urine. nih.govdrugbank.com Intravenous studies have further clarified the clearance routes, with about 72% attributed to hepatic clearance and 28% to renal clearance. drugbank.comfda.gov Biliary excretion of the unchanged compound is the predominant mechanism of hepatic elimination. researchgate.net

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are crucial for predicting a drug's metabolic fate in the body. Assays using liver microsomes and hepatocytes help determine a compound's metabolic stability and identify potential metabolites, providing key data for predicting in vivo pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com

Studies with human hepatic microsomes and hepatocytes have confirmed that rosuvastatin has low metabolic turnover. nih.govresearchgate.net It exhibits slow metabolism in human liver microsomes and hepatocytes, with CYP2C9 being the main enzyme responsible for the formation of N-desmethyl rosuvastatin. researchgate.net The use of this compound in these assays allows for precise quantification of the rate of degradation of the parent compound, leading to accurate calculations of its metabolic stability.

Accurate quantification of metabolites is essential for understanding a drug's metabolic pathways. N-Desmethyl Rosuvastatin-d3 Sodium Salt is a stable, isotope-labeled version of rosuvastatin's major metabolite. biosynth.comclearsynth.com It serves as an essential internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). biosynth.com

By adding a known amount of N-Desmethyl Rosuvastatin-d3 to a biological sample, researchers can accurately measure the concentration of the unlabeled N-desmethyl rosuvastatin metabolite produced in vitro or in vivo. biosynth.com The deuterium (B1214612) atoms ("d3") give the standard a different mass from the endogenous metabolite, allowing the mass spectrometer to distinguish between the two. biosynth.com This technique corrects for variations in sample preparation and instrument response, ensuring the reliability and accuracy of metabolite quantification in ADME studies. biosynth.com

Enzyme kinetic studies are performed to characterize the interaction of a drug with metabolizing enzymes. These studies, often conducted using liver microsomes or hepatocytes, determine key parameters like the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). frontagelab.com These parameters are used to calculate the intrinsic clearance (CLint = Vmax/Km). frontagelab.com

For rosuvastatin, kinetic studies in human liver microsomes and hepatocytes have helped to characterize the role of CYP2C9 in its metabolism. nih.govresearchgate.net The use of this compound as the substrate in these experiments allows for highly sensitive and specific measurement of metabolite formation rates, even at low concentrations. This enables the precise determination of kinetic parameters, which are crucial for predicting potential drug-drug interactions and understanding the variability in drug metabolism across populations. frontagelab.com

Table 1: Example Data from In Vitro Enzyme Kinetic Study

ReplicateVmax (pmol/min/million cells)Km (μM)CLint (μL/min/million cells)
1143.216.198.845
2141.815.379.226
3143.816.538.699
Mean ± SD 142.9 ± 1.03 16.02 ± 0.60 8.923 ± 0.272
This table presents hypothetical data modeled on typical results from Michaelis-Menten kinetic studies in human hepatocytes to illustrate the parameters measured. frontagelab.com

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models, such as rats and dogs, are essential for characterizing a drug's behavior before human trials. nih.gov this compound is used in these studies as an internal standard for the bioanalysis of plasma and tissue samples, ensuring accurate measurement of drug concentrations over time.

Studies in rats and dogs have shown potent and sustained HMG-CoA reductase inhibitory activity after oral administration of rosuvastatin. nih.gov Pharmacokinetic analyses in these models have helped to establish the dose-concentration relationship and the drug's half-life.

Following oral administration in rats at varying doses, the maximum plasma concentration (Cmax) and area under the curve (AUC) of rosuvastatin increased more than proportionally with the dose. researchgate.net The elimination half-life is approximately 19 hours and does not appear to increase with higher doses. drugbank.comfda.gov

The primary clearance mechanism for rosuvastatin is hepatic. drugbank.com After an intravenous dose, about 72% of total body clearance is via the hepatic route, with the remainder being renal clearance. fda.gov The drug is actively transported into hepatocytes, which contributes to its efficient clearance from systemic circulation. nih.gov The majority of the absorbed dose is eventually excreted unchanged in the feces via biliary excretion. researchgate.netresearchgate.net

Table 2: Pharmacokinetic Parameters of Rosuvastatin in Healthy Volunteers (Single 20 mg Oral Dose)

ParameterValueReference
Cmax (Geometric Mean) 6.06 ng/mL nih.gov
Tmax (Median) 5 hours nih.gov
Elimination Half-life (t1/2) ~19 hours drugbank.comfda.gov
Absolute Bioavailability ~20% nih.govfda.gov
Plasma Protein Binding ~88% drugbank.com
Primary Excretion Route Feces (~90%) nih.govdrugbank.com
This table summarizes key pharmacokinetic parameters observed in human studies, which are initially predicted and correlated from preclinical animal model data.

The use of isotopically labeled rosuvastatin has been pivotal in determining its organ-specific distribution. researchgate.net In preclinical studies with rats, rosuvastatin demonstrated a high degree of liver specificity. nih.govresearchgate.net Following administration, the concentration of radioactivity from labeled rosuvastatin was significantly higher in the liver compared to other tissues like the spleen and adrenal glands. researchgate.netresearchgate.net

This selective uptake into the liver, the target organ for cholesterol synthesis, is a key pharmacological feature. nih.govresearchgate.net The liver-to-plasma concentration ratio was found to be high, indicating efficient active transport into hepatic cells. researchgate.net Elimination from the liver occurs primarily through biliary excretion, with the unchanged compound being the main component found in bile and feces. researchgate.net This liver-selective distribution and elimination pathway minimizes systemic exposure and potential effects on other organs. nih.govresearchgate.net

Role in Physiologically Based Pharmacokinetic (PBPK) Modeling Development

Rosuvastatin is a frequently utilized probe substrate in the development and validation of physiologically based pharmacokinetic (PBPK) models. These complex computational models are designed to predict drug disposition and potential drug-drug interactions (DDIs). The development of robust PBPK models for rosuvastatin is crucial for assessing the DDI risk for new molecular entities that may inhibit key drug transporters.

The primary purpose of building a PBPK model for rosuvastatin is to investigate and predict its transporter-mediated DDIs. researchgate.net These models integrate various physiological parameters and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug. Key processes incorporated into rosuvastatin PBPK models include active uptake by transporters in the liver and other tissues, active efflux, metabolism primarily by CYP2C9, and passive glomerular filtration. researchgate.net

By using these qualified PBPK models, researchers can simulate rosuvastatin plasma profiles and predict the magnitude of DDIs, often expressed as the ratio of the area under the curve (AUC) or maximum concentration (Cmax) with and without a co-administered inhibitor drug. researchgate.netresearchgate.net Successful models have been shown to predict DDI ratios to within 1.6-fold of the clinically observed values. researchgate.netresearchgate.net The ultimate goal of these modeling efforts is to enhance the understanding of transporter-mediated drug disposition, improve confidence in DDI predictions, and support drug labeling for new medications. nih.gov

Investigation of Drug Transporter Interactions and Mechanisms

The disposition of rosuvastatin is heavily influenced by various drug transporters, making it an ideal probe for studying transporter-mediated interactions. Its absorption and clearance are primarily governed by a combination of uptake and efflux transporters located in the intestines, liver, and kidneys. clinpgx.orgmedchemexpress.com this compound facilitates the precise measurement of rosuvastatin concentrations in these studies, allowing for a detailed understanding of how co-administered drugs can alter its pharmacokinetics by inhibiting these transporters.

Organic Anion-Transporting Polypeptides (OATPs)

Hepatic uptake, a critical step in rosuvastatin clearance, is mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family, specifically OATP1B1, OATP1B3, and OATP2B1. researchgate.netnih.govresearchgate.net These transporters are located on the basolateral membrane of hepatocytes and facilitate the entry of rosuvastatin from the blood into the liver. dntb.gov.ua Inhibition of these transporters can significantly reduce hepatic uptake, leading to increased systemic exposure to rosuvastatin and a higher risk of adverse effects. dntb.gov.ua

Clinical DDI studies have demonstrated that potent OATP inhibitors can cause substantial increases in rosuvastatin plasma concentrations. For instance, co-administration of cyclosporine A, a strong OATP inhibitor, increased the systemic exposure (AUC) of rosuvastatin by 7.1-fold in clinical studies. dntb.gov.uaresearchgate.net Other inhibitors like rifampicin (B610482) and gemfibrozil (B1671426) have also been shown to cause significant increases in rosuvastatin AUC, primarily through the inhibition of OATP1B1 and OATP1B3. researchgate.netdntb.gov.ua In vitro studies using human hepatocytes or engineered cell lines expressing specific OATP transporters are used to determine the inhibitory potency (e.g., IC50 or Ki values) of new chemical entities against rosuvastatin uptake. researchgate.netresearchgate.net

Table 1: Effect of OATP Inhibitors on Rosuvastatin Pharmacokinetics

Inhibitor Transporters Inhibited Fold Increase in Rosuvastatin AUC Fold Increase in Rosuvastatin Cmax Reference
Cyclosporine A OATP1B1, OATP1B3 7.1 10.6 dntb.gov.ua
Rifampicin OATP1B1, OATP1B3 6.58 - researchgate.net

Breast Cancer Resistance Protein (BCRP)

The Breast Cancer Resistance Protein (BCRP, or ABCG2) is an efflux transporter that plays a crucial role in limiting the intestinal absorption of rosuvastatin and mediating its biliary excretion. medchemexpress.comnih.gov Located on the apical membrane of intestinal enterocytes, BCRP actively pumps rosuvastatin back into the intestinal lumen, thereby reducing its net absorption. nih.gov

Inhibition of BCRP, even without simultaneous inhibition of OATP transporters, can result in clinically significant DDIs. nih.gov Studies have shown that solitary BCRP inhibition can lead to an increase in rosuvastatin exposure of up to two-fold. medchemexpress.com For example, the drug fostamatinib, which inhibits BCRP with an IC50 value of 50 nM, was found to increase rosuvastatin AUC by 1.96-fold and Cmax by 1.88-fold in a clinical interaction study. medchemexpress.comnih.gov In vitro test systems, such as polarized Caco-2 cells, are used to validate the BCRP-mediated efflux of rosuvastatin and to screen for potential BCRP inhibitors. medchemexpress.com Genetic polymorphisms in the ABCG2 gene can also impair BCRP activity, leading to higher rosuvastatin exposure in individuals carrying these variants.

Table 2: Effect of BCRP Inhibitors on Rosuvastatin Pharmacokinetics

Inhibitor Effect on BCRP Fold Increase in Rosuvastatin AUC Fold Increase in Rosuvastatin Cmax Reference
Fostamatinib Inhibition (IC50 = 50 nM) 1.96 1.88 medchemexpress.comnih.gov
Curcumin Inhibition 1.21 (for metabolite BH4) 1.24 (for metabolite BH4)

Examination of Kinetic Isotope Effects on Metabolic Pathways and Pharmacokinetics

The use of deuterated compounds like Rosuvastatin-d3 introduces the potential for observing a kinetic isotope effect (KIE). A KIE can occur when the replacement of an atom (in this case, hydrogen with deuterium) at a site of metabolic cleavage leads to a slower rate of reaction. This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.

Rosuvastatin undergoes minimal metabolism, with only about 10% of an administered dose being recovered as metabolites. The vast majority of the drug is excreted unchanged in the feces. researchgate.netnih.gov The main metabolic pathway is N-desmethylation to form N-desmethyl rosuvastatin, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9. researchgate.netclinpgx.org Rosuvastatin-d3 is typically labeled with deuterium on the N-methyl group, the precise location of this metabolic reaction.

Role in Quality Control and Reference Standard Development for Pharmaceutical Research

Utilization in the Quantification and Characterization of Rosuvastatin (B1679574) Related Substances and Impurities

The control of impurities is a mandatory requirement in pharmaceutical production, as these substances can potentially affect the efficacy and safety of the drug product. Analytical methods, particularly chromatographic techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are employed to separate and quantify Rosuvastatin from any process-related impurities or degradation products. wisdomlib.orgscielo.br

Rosuvastatin-d3 Calcium Salt is an ideal internal standard for these analytical methods, especially when coupled with mass spectrometry (LC-MS). medchemexpress.com As a deuterated analog, it is chemically identical to Rosuvastatin but has a higher molecular weight due to the presence of three deuterium (B1214612) atoms. bdg.co.nz This property allows it to be distinguished from the unlabeled drug and its impurities by the mass spectrometer, while co-eluting chromatographically under the same conditions.

By adding a precise amount of this compound to a sample before analysis, it serves as a reliable reference point. It experiences the same sample preparation steps (extraction, dilution) and potential variations in instrument injection volume and ionization efficiency as the analyte of interest. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for accurate correction and precise quantification of Rosuvastatin and its impurities, ensuring the reliability of the analytical results. This approach is crucial for method development, validation, and routine quality control (QC) applications in the production of Rosuvastatin. clearsynth.com

Table 1: Common Rosuvastatin Related Substances Monitored in Quality Control

Compound Name Type Typical Origin
Rosuvastatin Anti-isomer Process Impurity Synthesis
Rosuvastatin Lactone Degradation Product Acidic conditions/storage
N-Desmethyl Rosuvastatin Metabolite/Impurity Metabolism/Synthesis

Importance as a Certified Reference Material for Analytical Standardization

A Certified Reference Material (CRM) is a standard of the highest quality and purity, with its properties characterized through metrologically valid procedures. CRMs are fundamental to analytical chemistry as they provide a benchmark for calibration, method validation, and quality control, ensuring that measurements are accurate, consistent, and traceable.

This compound serves as a crucial reference material in pharmaceutical analysis. Its well-characterized nature and high purity make it suitable for:

Method Validation: Establishing the performance characteristics of new analytical methods for Rosuvastatin, including accuracy, precision, linearity, and specificity. clearsynth.com

System Suitability Testing: Verifying that the analytical system (e.g., the LC-MS instrument) is performing correctly before running sample analyses.

Calibration: Used as a stable isotope-labeled internal standard (IS), it allows for the creation of accurate calibration curves to quantify the API and its impurities in unknown samples. bdg.co.nz

The use of a CRM like this compound is mandated by regulatory guidelines to ensure that the quality control methods used by pharmaceutical manufacturers are robust and reliable. clearsynth.com By providing a consistent and dependable standard, it helps guarantee that each batch of Rosuvastatin meets the stringent purity and quality specifications required for pharmaceutical products. edqm.eu

Table 2: Key Characteristics of a Certified Reference Material (CRM)

Characteristic Description Importance in Pharmaceutical Analysis
Identity Confirmed chemical structure and composition. Ensures the correct substance is being used as a standard.
Purity Quantitatively assessed purity with a statement of uncertainty. Allows for accurate calibration and quantification of the target analyte.
Traceability Property values are traceable to national or international standards. Provides confidence and comparability of results across different laboratories.
Stability Known stability under specified storage and handling conditions. Guarantees the integrity of the standard over its shelf life.

| Homogeneity | Uniformity of the property value throughout the batch of material. | Ensures that each vial or unit of the CRM is consistent. |

Table of Mentioned Compounds

Compound Name
Rosuvastatin
This compound
Rosuvastatin Calcium
Rosuvastatin Anti-isomer
Rosuvastatin Lactone
N-Desmethyl Rosuvastatin

Future Directions and Emerging Research Avenues for Deuterated Rosuvastatin Analogs

Innovations in Deuterium (B1214612) Labeling Synthesis for Complex Molecules

The synthesis of complex deuterated molecules like Rosuvastatin-d3 Calcium Salt is moving beyond traditional methods, with a focus on efficiency, precision, and site-selectivity. researchgate.netresearchgate.net An effective multi-step synthesis for [2H4] Rosuvastatin (B1679574) calcium has been developed, yielding a product with high chemical purity and isotopic enrichment suitable for use as an internal standard. researchgate.net The future of deuterium labeling for intricate structures hinges on developing more direct and versatile catalytic methods.

Recent breakthroughs that could be applied to next-generation rosuvastatin analogs and other complex molecules include:

Catalytic Hydrogen-Deuterium (H/D) Exchange: This technique allows for the convenient synthesis of deuterated building blocks using deuterated water (D₂O) as the deuterium source. researchgate.net

Cobalt/Photoredox Dual Catalysis: This radical-based approach enables the perdeuteration of unactivated alkenes, providing access to various polydeuterated aliphatic compounds. researchgate.net

Site- and Stereoselective Labeling: The use of specific catalysts, such as Ru/C under continuous flow conditions, has been demonstrated for the precise deuterium labeling of carbohydrates, a method that could be adapted for other complex molecules. researchgate.net

Use of Labeled Reagents: Simple, commercially available labeled reagents, such as iodomethane, can sometimes be used directly to generate the deuterated drug molecule. chemicalsknowledgehub.com Another approach involves using deuterated aldehydes in multicomponent reactions (MCRs) to rapidly generate libraries of deuterated drug-like molecules. beilstein-journals.org

These innovative methods aim to incorporate deuterium late in the synthesis process to reduce timelines and costs, a critical factor in pharmaceutical research and development. chemicalsknowledgehub.com

Table 1: Comparison of Deuterium Labeling Synthesis Strategies

Method Description Key Advantages Potential Challenges
Multi-Step Classical Synthesis Traditional organic synthesis route building the molecule with deuterated starting materials. High isotopic purity and defined label position. Can be lengthy and costly, requiring deuterated precursors early on. chemicalsknowledgehub.com
Catalytic H/D Exchange Direct exchange of protons with deuterium from a source like D₂O, often using a metal catalyst. researchgate.net Potentially fewer steps; uses an inexpensive deuterium source. May lack site-selectivity; potential for deuterium scrambling.
Transition Metal Catalysis Utilizes catalysts (e.g., cobalt, ruthenium) to achieve site-selective deuteration of specific functional groups. researchgate.net High degree of control over label placement and stereochemistry. Catalyst development and optimization can be complex.

| Multicomponent Reactions (MCRs) | One-pot reactions using deuterated building blocks (e.g., aldehydes) to rapidly create diverse deuterated products. beilstein-journals.org | High efficiency; rapid library generation. | Limited by the scope of known MCRs; requires deuterated starting materials. |

Development of Novel Analytical Platforms for Stable Isotope Tracing

The analysis of deuterated compounds is crucial for their application in research, and advancements in analytical technology are providing unprecedented levels of detail and sensitivity. nih.govresearchgate.net The primary platforms for stable isotope tracing are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govresearchgate.netfrontiersin.org

Mass Spectrometry (MS): MS-based techniques are central to studying deuterated analogs. pharmaffiliates.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for quantifying drugs and their metabolites in biological samples. metsol.com It allows for the simultaneous monitoring of the deuterated internal standard (like Rosuvastatin-d3) and the non-deuterated parent drug.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QToF) provide accurate mass measurements, which can precisely determine the level of deuterium incorporation and help in metabolite identification. biopharminternational.com

Hydrogen/Deuterium Exchange Mass Spectrometry (H/DX-MS): This method is used to study protein conformation and dynamics. nih.gov While not directly used for small molecules like rosuvastatin, the principles of tracking deuterium incorporation are shared.

Direct MS/MS Screening: A rapid MS/MS method has been developed to assess the kinetic isotope effect (KIE) by incubating a 1:1 ratio of deuterated and non-deuterated analogs in a metabolic assay (e.g., liver microsomes). ansto.gov.au This allows for a quick evaluation of how deuteration impacts metabolic stability without requiring full chromatographic separation. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can precisely locate where deuterium atoms have been incorporated into a molecule. acs.orgbrightspec.com It is a non-destructive technique that can quantify multiple compounds without needing individual calibration curves. frontiersin.org ¹H, ²H, and ¹³C NMR are used to confirm the position and purity of the deuterium label in compounds like Rosuvastatin-d3. ox.ac.uk

The integration of these platforms, often referred to as stable isotope-resolved metabolomics (SIRM), enables the comprehensive tracking of atoms through complex metabolic networks. nih.govresearchgate.net

Table 2: Key Analytical Platforms for Deuterated Compound Analysis

Platform Principle of Detection Primary Use Case for Deuterated Analogs Strengths Limitations
LC-MS/MS Separates compounds by chromatography and detects them based on their mass-to-charge ratio and fragmentation patterns. metsol.com Quantitative bioanalysis (e.g., PK studies) using the deuterated compound as an internal standard. pharmaffiliates.com High sensitivity, high throughput, excellent for quantification. metsol.com Does not provide positional information of the deuterium label.
HRMS (e.g., QToF) Provides highly accurate mass measurements of ions. biopharminternational.com Confirming isotopic enrichment; structural elucidation of metabolites. chemicalsknowledgehub.combiopharminternational.com High mass accuracy and resolution. Generally lower throughput than standard tandem MS.

| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei (¹H, ²H, ¹³C). frontiersin.org | Determining the exact location and number of deuterium atoms within a molecule; confirming chemical structure. brightspec.comox.ac.uk | Provides unambiguous positional information; non-destructive. frontiersin.org | Lower sensitivity than MS; requires larger sample quantities. brightspec.com |

Expanded Applications in Mechanistic Drug Discovery and Development Sciences

The use of deuterated analogs like this compound is expanding beyond their role as simple tracers, becoming powerful tools in mechanistic drug discovery. researchgate.netresearchgate.net The substitution of hydrogen with deuterium can alter a drug's metabolic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down bond-breaking reactions, often mediated by enzymes. researchgate.net

Future research directions for deuterated rosuvastatin analogs and similar compounds include:

Mechanistic ADME Studies: Stable isotope-labeled compounds are invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. chemicalsknowledgehub.comacs.orgnih.govresearchgate.net By using a mixture of the deuterated and non-deuterated drug, researchers can trace metabolic pathways and identify all drug-related components in circulation. nih.govresearchgate.net

Elucidating Metabolic Pathways: Deuterium labeling helps in delineating complex metabolic pathways and identifying the structures of metabolites. acs.orgresearchgate.net This is crucial for understanding how a drug is processed in the body.

Investigating Metabolic Switching: Deuteration at one metabolic "soft spot" can slow down metabolism at that site. nih.gov However, this can sometimes lead to an increase in metabolism at other sites, a phenomenon known as metabolic switching. nih.gov Studying this provides deeper insight into the drug's biotransformation.

Probing and Mitigating Toxicity: If a drug's toxicity is caused by the formation of a reactive metabolite, deuterating the site of metabolism can reduce the formation of that toxic metabolite, thereby improving the drug's safety profile. researchgate.netresearchgate.netnih.govresearchgate.net

Development of Novel Therapeutics: The "deuterium switch" is an approach where an existing drug is deuterated to improve its pharmacokinetic properties. nih.gov This can lead to a lower or less frequent dosing regimen. nih.gov Beyond this, deuterium is now being incorporated into novel drug candidates from the early stages of discovery to optimize their metabolic properties. nih.gov

The strategic use of deuterium allows researchers to finely tune the metabolic properties of a molecule, offering a powerful tool to create safer and more effective medicines. researchgate.netnih.gov

Table 3: Applications of Deuterated Compounds in Drug Discovery

Application Area Description Example Research Question
Pharmacokinetic (PK) Analysis Use as an internal standard for accurate quantification of the parent drug in biological matrices. pharmaffiliates.com What is the precise concentration of rosuvastatin in a plasma sample over time?
ADME Studies Tracing the fate of a drug molecule from administration to excretion to build a complete metabolic picture. chemicalsknowledgehub.comacs.org Where does rosuvastatin distribute in the body and what are its major excretion routes?
Metabolite Identification Aiding the structural elucidation of metabolites by creating characteristic mass shifts in mass spectrometry. nih.govresearchgate.net What are the chemical structures of the molecules that rosuvastatin is converted into?
Mechanistic Toxicology Investigating if a specific metabolic pathway is responsible for producing toxic byproducts. researchgate.netresearchgate.net Can deuteration at a specific site on a molecule reduce its potential for liver toxicity?

| Therapeutic Improvement | Modifying a drug's metabolic rate to enhance its half-life, exposure, and potentially its efficacy and safety profile. researchgate.netnih.gov | Can a deuterated version of a drug be developed that requires less frequent administration? |

Q & A

Q. What analytical methods are recommended for quantifying Rosuvastatin-d3 Calcium Salt in research formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for quantification due to its specificity and reproducibility. Key parameters include:

  • Column : C18 or equivalent (e.g., Agilent Infinity II Technology 1260 system with a Quaternary pump).
  • Mobile Phase : Acetonitrile and phosphate buffer (pH-adjusted) in gradient or isocratic modes.
  • Detection : UV at 240–250 nm for optimal sensitivity . Method validation should include linearity (e.g., 5–50 µg/mL), accuracy (recovery ≥98%), and precision (RSD <2%). For deuterated analogs, ensure baseline separation from non-deuterated impurities using validated retention times .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks in powder-handling areas to avoid inhalation .
  • Ventilation : Conduct experiments in a fume hood to minimize airborne exposure.
  • Spill Management : Deactivate with ethanol/water mixtures and dispose of waste via certified hazardous waste protocols .

Q. How can researchers ensure the chemical stability of this compound during experimental storage?

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent hydrolysis and photodegradation .
  • Stability Testing : Perform forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor degradation products via HPLC to identify instability pathways .

Advanced Questions

Q. How to design a compatibility study between this compound and pharmaceutical excipients?

  • Screening Methods : Use differential scanning calorimetry (DSC) to detect interactions. For example, a shift or disappearance of the drug’s endothermic peak (e.g., pure Rosuvastatin Calcium melts at ~153°C) in physical mixtures with lactose or microcrystalline cellulose (MCC) indicates incompatibility .
  • FTIR/NMR Analysis : Compare spectra of pure drug vs. drug-excipient mixtures to identify chemical shifts or new peaks, signaling covalent interactions .
  • Long-Term Stability : Store blends at 40°C/75% RH for 3 months and assay for potency loss or degradant formation .

Q. What strategies validate the specificity of analytical methods for this compound in the presence of degradants?

  • Forced Degradation : Expose the drug to stress conditions (e.g., 0.1N HCl at 80°C for 2 hours) and confirm resolution of degradants from the parent compound via HPLC. Peak purity indices >990 indicate specificity .
  • Mass Spectrometry : Couple LC with MS to characterize degradation products (e.g., lactone formation or sulfoxide derivatives) and confirm method robustness .

Q. How does deuterium substitution in Rosuvastatin-d3 affect its metabolic profiling compared to the non-deuterated form?

  • Isotopic Effects : Deuterium at the C-3 position may reduce metabolic clearance by stabilizing C-H bonds against cytochrome P450 oxidation, prolonging half-life in pharmacokinetic studies .
  • Analytical Differentiation : Use tandem MS (LC-MS/MS) to distinguish deuterated and non-deuterated forms based on mass shifts (e.g., +3 Da for d3-labeled compounds) .

Q. How to resolve discrepancies in analytical data when quantifying this compound across different laboratories?

  • Reference Standards : Use certified reference materials (e.g., EP/Pharmaceutical Secondary Standards) to calibrate instruments and ensure inter-laboratory consistency .
  • Cross-Validation : Compare results from RP-HPLC, UV-spectrophotometry, and NMR to identify systematic errors (e.g., column degradation in HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.